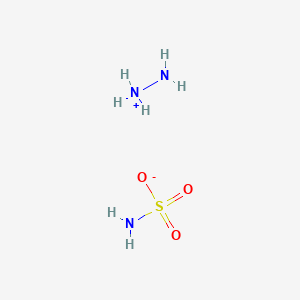
Hydrazinium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinium sulphamate, also known as hydrazine sulphamate, is a chemical compound with the formula N₂H₆SO₄. It is a white, water-soluble solid at room temperature and is commonly used in various chemical and industrial applications. The compound is known for its stability and non-volatility, making it a preferred choice over pure hydrazine in certain contexts .
Preparation Methods
Hydrazinium sulphamate can be synthesized by treating an aqueous solution of hydrazine (N₂H₄) with sulphamic acid (H₃NSO₃). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product . Industrial production methods often involve the use of high-purity reagents and precise reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Hydrazinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrazinium sulphamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in biochemical assays and as a reducing agent in certain biological reactions.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of hydrazinium sulphamate involves its ability to interact with various molecular targets and pathways. For instance, it can inhibit the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which plays a crucial role in gluconeogenesis. This inhibition can lead to a decrease in glucose production, which is beneficial in certain medical conditions .
Comparison with Similar Compounds
Hydrazinium sulphamate can be compared with other hydrazine derivatives such as:
- Hydrazinium acetate
- Hydrazinium metavanadate
- Hydrazinium sulphite
- Hydrazinium thiocyanate
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its stability and non-volatility, making it suitable for applications where these properties are essential .
Properties
CAS No. |
39935-03-0 |
|---|---|
Molecular Formula |
H7N3O3S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
aminoazanium;sulfamate |
InChI |
InChI=1S/H4N2.H3NO3S/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
InChI Key |
HSXWNLKTKLBOBR-UHFFFAOYSA-N |
Canonical SMILES |
[NH3+]N.NS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


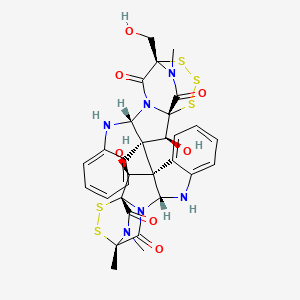

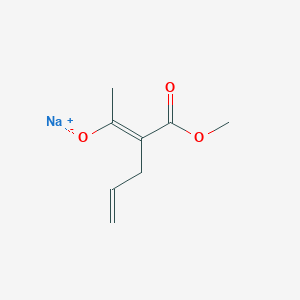
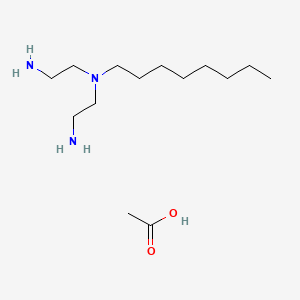

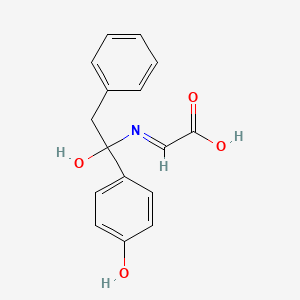
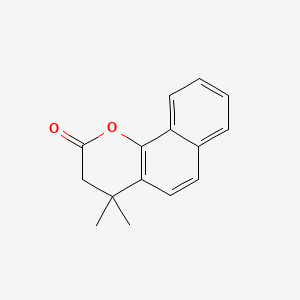
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
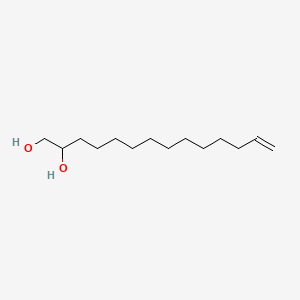
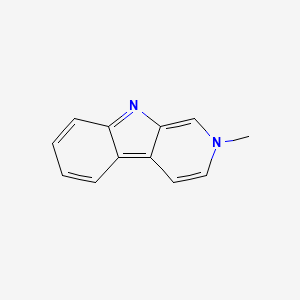

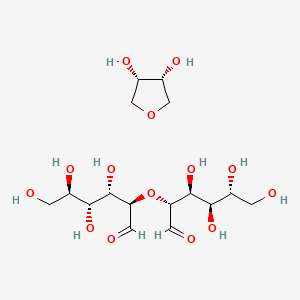
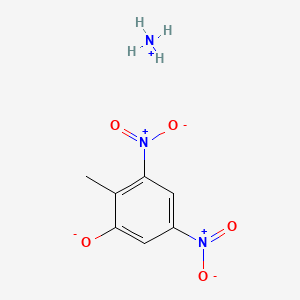
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
